![molecular formula C10H22N2O B1476909 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2097996-88-6](/img/structure/B1476909.png)
3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine
Overview
Description
3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine, also known as 3-EMPA, is an organic compound with a molecular formula of C6H14N2O. It is a white solid that is soluble in water and alcohol, and is used in a variety of applications. 3-EMPA is an important tool in synthetic organic chemistry, and has been used as a building block in the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
Pyrrolidine and Pyrrolidine Derivatives
Pyrrolidine, a key structural unit in biological molecules like heme and chlorophyll, is notable for its aromatic character and lack of basicity. The synthesis of pyrrolidine derivatives, including 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propan-1-amine, involves condensation reactions of amines with carbonyl-containing compounds. These derivatives find utility in various domains, such as solvents, intermediates, and in the formation of polypyrroles, which are electrically conducting and form stable, flexible films (Anderson & Liu, 2000).
Synthesis of Key Intermediates
The compound is a key intermediate in synthesizing other complex molecules, such as premafloxacin, an antibiotic for veterinary use. The synthesis process of these intermediates involves stereoselective alkylation and Michael addition reactions (Fleck et al., 2003).
Catalysis Applications
Pyrrolidine derivatives are used in catalysis. For example, they can be involved in methoxycarbonylation reactions of olefins, where they act as ligands in palladium complexes, influencing the catalytic behavior and product formation in these chemical processes (Zulu et al., 2020).
Asymmetric Synthesis
These compounds also play a crucial role in asymmetric synthesis. For instance, pyrrolidine-derived propargylamines can be transformed into allenes without loss of enantiopurity, a significant step in the synthesis of chiral molecules (Zhao & Seidel, 2015).
Intermediate in Bioactive Molecule Synthesis
They serve as intermediates for synthesizing various bioactive molecules, highlighting their importance in pharmaceutical and medicinal chemistry (Kotian et al., 2005).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The physicochemical properties of the compound, such as its melting point and boiling point , could potentially be influenced by environmental conditions.
properties
IUPAC Name |
3-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-13-9-10-5-3-7-12(10)8-4-6-11/h10H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRHTJLMJETNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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